molecular formula C19H21N5O2 B11230765 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11230765
M. Wt: 351.4 g/mol
InChI Key: SAXJMDHXSSWYRE-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features a benzodiazole and a hexahydrocinnolinone moiety

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C19H21N5O2/c25-18(12-24-19(26)11-14-5-1-2-6-15(14)22-24)20-9-10-23-13-21-16-7-3-4-8-17(16)23/h3-4,7-8,11,13H,1-2,5-6,9-10,12H2,(H,20,25)

InChI Key

SAXJMDHXSSWYRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCCN3C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Formation of the Hexahydrocinnolinone Moiety: This involves the reduction of cinnoline derivatives, often using hydrogenation techniques.

    Coupling Reaction: The final step involves coupling the benzodiazole and hexahydrocinnolinone moieties through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be performed to introduce different substituents onto the benzodiazole or hexahydrocinnolinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: It could bind to specific receptors, modulating their activity and influencing cellular processes.

    Signal Transduction: The compound may interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety instead of a benzodiazole.

    N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds contain a benzothiazole moiety, which is structurally similar to benzodiazole.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-1-YL)ETHYL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is unique due to its specific combination of benzodiazole and hexahydrocinnolinone moieties, which may confer distinct chemical and biological properties compared to similar compounds.

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